molecular formula C10H10O2 B2584041 3,4-dihydro-1H-2-benzopyran-5-carbaldehyde CAS No. 1261489-15-9

3,4-dihydro-1H-2-benzopyran-5-carbaldehyde

Cat. No.: B2584041
CAS No.: 1261489-15-9
M. Wt: 162.188
InChI Key: PYDURGONWJHTRT-UHFFFAOYSA-N
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Description

3,4-dihydro-1H-2-benzopyran-5-carbaldehyde is a chemical compound with the molecular formula C10H10O2 and a molecular weight of 162.19 . It is also known by its IUPAC name, 3,4-dihydro-1H-2-benzopyran-1-carbaldehyde .

Scientific Research Applications

Antioxidant and Radical Scavenging Activities

Chromones, including derivatives of 3,4-dihydro-1H-2-benzopyran-5-carbaldehyde, are known for their potent antioxidant properties. These compounds act as radical scavengers, neutralizing active oxygen and delaying or inhibiting cell impairment that leads to various diseases. The antioxidant potential of these compounds is attributed to specific structural features such as the double bond, a carbonyl group in the chromone nucleus, and hydroxyl groups. Modifications, such as methylation or glycosylation, can decrease their radical scavenging potential (Yadav et al., 2014).

Synthetic Applications

The enantioselective synthesis of 3,4-dihydropyran derivatives, including those related to this compound, is crucial for creating chiral building blocks in the synthesis of bioactive molecules and natural products. Different synthetic strategies, including the use of chiral metal complexes and organocatalysts, have been developed to achieve high levels of molecular complexity and control over the synthesis process (Desimoni et al., 2018).

Anticancer Potential

Baicalein and its derivatives, which share a similar benzopyran core structure with this compound, have demonstrated significant anti-cancer activities. These compounds affect various biological processes involved in cell proliferation, metastasis, apoptosis, and autophagy, particularly in the context of hepatocellular carcinoma. This highlights the potential for developing novel anticancer drugs based on the structural framework of benzopyran derivatives (Bie et al., 2017).

Supramolecular Chemistry

Benzopyran derivatives, including this compound, play a significant role in supramolecular chemistry. Their structural characteristics and physicochemical properties make them ideal for developing therapeutic agents for various diseases. The versatility of benzopyran derivatives is evident in their wide range of biological activities and their use as lead compounds in drug design (Xiu et al., 2017).

Properties

IUPAC Name

3,4-dihydro-1H-isochromene-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-6-8-2-1-3-9-7-12-5-4-10(8)9/h1-3,6H,4-5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYDURGONWJHTRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1C(=CC=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261489-15-9
Record name 3,4-dihydro-1H-2-benzopyran-5-carbaldehyde
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